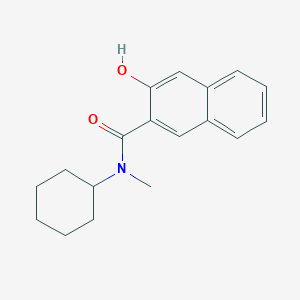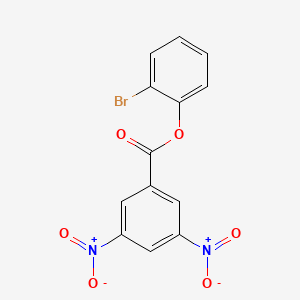![molecular formula C18H18BrN3O2 B4999788 ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which is a class of compounds that has shown promising results in drug discovery and development.
作用機序
The mechanism of action of ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4). CDKs are involved in cell cycle regulation, and their inhibition has been explored as a potential strategy for cancer treatment. DPP-4 is an enzyme involved in glucose metabolism and has been targeted for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: this compound has been reported to exhibit anti-inflammatory activity in vitro and in vivo.
3. Antiviral activity: this compound has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
実験室実験の利点と制限
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High potency: this compound has been reported to exhibit high potency against various biological targets.
2. Versatile: this compound has been used in various scientific research fields, including drug discovery and development, biochemical and pharmacological studies, and material science.
Limitations:
1. Limited availability: this compound is a relatively new compound, and its availability may be limited.
2. Expensive: The synthesis of this compound is a complex process that requires specialized equipment and reagents, making it an expensive compound to produce.
将来の方向性
There are several future directions for the research on ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate. Some of these include:
1. Further exploration of its mechanism of action: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
2. Optimization of its pharmacological properties: this compound has shown promising results in various biological assays, and further optimization of its pharmacological properties may lead to the development of novel therapeutic agents.
3. Evaluation of its toxicity and safety: The toxicity and safety of this compound need to be evaluated before it can be considered for clinical use.
Conclusion
This compound is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop novel therapeutic agents based on its structure and properties.
合成法
The synthesis of ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves the reaction of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl acetate in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is purified by column chromatography to obtain the final compound.
科学的研究の応用
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has shown promising results include:
1. Drug discovery and development: Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic activities. This compound has been evaluated for its potential as a lead compound in drug discovery and development.
2. Biochemical and pharmacological studies: this compound has been used in various biochemical and pharmacological studies to investigate its mechanism of action and biological effects.
3. Material science: Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential applications in material science, including their use as organic semiconductors and dyes.
特性
IUPAC Name |
ethyl 2-[3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-4-24-17(23)9-15-11(2)21-18-16(10-20-22(18)12(15)3)13-6-5-7-14(19)8-13/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIXPBJNKWKBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Br)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenoxybutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4999710.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)


![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)